An In-Depth Technical Guide to 6-Bromo-3-methylbenzofuran: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Bromo-3-methylbenzofuran: Properties, Synthesis, and Applications
Introduction: The Benzofuran Scaffold and the Strategic Importance of 6-Bromo-3-methylbenzofuran
The benzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties allow for diverse interactions with biological targets. Within this important class of heterocycles, 6-Bromo-3-methylbenzofuran emerges as a particularly valuable building block for researchers, scientists, and drug development professionals.
The strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position imparts a unique combination of reactivity and structural features. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for molecular diversification. Simultaneously, the methyl group at the C3 position influences the molecule's steric and electronic profile, which can be crucial for modulating biological activity. This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications of 6-Bromo-3-methylbenzofuran, offering a technical resource for its effective utilization in research and development.
Part 1: Core Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of reproducible scientific research. The identity and purity of 6-Bromo-3-methylbenzofuran are established through a combination of its physical properties and spectroscopic data.
Physicochemical Data Summary
The fundamental physical and chemical properties of 6-Bromo-3-methylbenzofuran are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| CAS Number | 33118-86-4 | [1][2] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1][2] |
| Boiling Point | ~234-236 °C (Predicted/Estimated for related structures) | [3][4] |
| Density | ~1.6 g/cm³ (Predicted for related structures) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |
| InChIKey | OYBVNCWGSQKOAH-UHFFFAOYSA-N | [2] |
Spectroscopic Fingerprint for Structural Verification
Spectroscopic analysis is indispensable for confirming the structure of 6-Bromo-3-methylbenzofuran. Below are the expected spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For 6-Bromo-3-methylbenzofuran, dissolved in a standard solvent like CDCl₃, the following proton signals (chemical shifts, δ, in ppm) are anticipated:
-
Aromatic Protons (H4, H5, H7): Signals typically appear in the range of δ 7.2-7.8 ppm. The exact splitting patterns (singlet, doublet, doublet of doublets) depend on the coupling between adjacent protons. The proton at C7 (adjacent to the bromine) and the proton at C5 will likely appear as doublets, while the proton at C4 would be a doublet of doublets due to coupling with both H5 and the furan proton.
-
Furan Proton (H2): A singlet or a quartet (if coupled to the methyl group) around δ 7.2-7.5 ppm.
-
Methyl Protons (C3-CH₃): A singlet or a doublet appearing further upfield, typically around δ 2.2-2.5 ppm.[5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key expected chemical shifts are:
-
Aromatic and Furan Carbons: Multiple signals between δ 110-160 ppm. The carbon atom attached to the bromine (C6) will be influenced by the halogen's electronegativity.
-
Methyl Carbon (C3-CH₃): A signal in the upfield region, typically around δ 10-15 ppm.
FTIR (Fourier-Transform Infrared Spectroscopy): Infrared spectroscopy identifies the functional groups present. The FTIR spectrum of 6-Bromo-3-methylbenzofuran is expected to show characteristic absorption bands (in cm⁻¹):
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, methyl): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic and furan ring): ~1450-1600 cm⁻¹
-
C-O-C stretching (ether linkage in the furan ring): A strong band around 1050-1250 cm⁻¹
-
C-Br stretching: A characteristic band in the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, 6-Bromo-3-methylbenzofuran will exhibit a characteristic molecular ion peak (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 210 and 212 would be expected, confirming the presence of a single bromine atom.
Part 2: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 6-Bromo-3-methylbenzofuran is crucial for its application as a synthetic intermediate.
Synthesis Workflow
While numerous methods exist for constructing the benzofuran core, a common and effective strategy involves the cyclization of an appropriately substituted phenol. A plausible synthetic route to 6-Bromo-3-methylbenzofuran starts from 4-bromophenol.
The C3-Methyl Group: A Site for Functionalization While less reactive than the C6-bromo position, the methyl group at C3 is not inert. It can undergo radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, to form a bromomethyl group. This newly installed functional group is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a variety of side chains.
Part 3: Applications in Drug Development and Research
The benzofuran scaffold is a wellspring of pharmacological activity. Derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. [6] 6-Bromo-3-methylbenzofuran is a strategic starting material for accessing novel derivatives with enhanced or tailored biological profiles. For instance, research has shown that certain 3-methylbenzofuran derivatives exhibit potent antitumor activity against non-small cell lung cancer cell lines. Furthermore, the introduction of halogen atoms, such as bromine, into the benzofuran system has been shown to increase the cytotoxicity of compounds against various cancer cell lines, including leukemia and cervix carcinoma. [7] The primary role of 6-Bromo-3-methylbenzofuran in this context is as a versatile intermediate. Drug development programs can utilize its reactivity to rapidly synthesize a library of analogues where different groups are appended at the 6-position via cross-coupling. These libraries are then screened for biological activity, allowing researchers to efficiently map the structure-activity relationships and identify lead compounds for further optimization.
Part 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical utility of 6-Bromo-3-methylbenzofuran, a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.
Objective: To synthesize 6-Aryl-3-methylbenzofuran from 6-Bromo-3-methylbenzofuran and an arylboronic acid.
Materials:
-
6-Bromo-3-methylbenzofuran (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
Protocol Workflow:
Step-by-Step Procedure:
-
Reaction Setup and Reagent Charging:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 6-Bromo-3-methylbenzofuran (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalyst and side reactions. The excess of boronic acid and base ensures the complete consumption of the limiting aryl bromide.
-
-
Solvent Addition and Degassing:
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Causality: The palladium(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state. Degassing the vessel and maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency. [8] * Via syringe, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio).
-
Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is often crucial for the transmetalation step of the Suzuki reaction mechanism. [7]
-
-
Catalyst Addition:
-
Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask against a positive flow of inert gas.
-
Causality: The pre-catalyst, Pd(dppf)Cl₂, is reduced in situ to the active Pd(0) species that enters the catalytic cycle. [9]Adding it last, under an inert atmosphere, minimizes its exposure to air.
-
-
Reaction Monitoring:
-
Place the sealed flask in a preheated oil bath at 85-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, sampling the reaction mixture periodically (e.g., every hour). The reaction is typically complete within 4-12 hours.
-
Self-Validation: TLC analysis allows for a visual confirmation of the consumption of the starting material (6-Bromo-3-methylbenzofuran) and the appearance of a new, typically more non-polar, product spot.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Causality: The aqueous washes remove the inorganic base (K₂CO₃) and boron byproducts. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Self-Validation: The final, purified product should be characterized by NMR and Mass Spectrometry to confirm its structure and assess its purity, comparing the data to the expected values.
-
Conclusion
6-Bromo-3-methylbenzofuran is a high-value chemical scaffold that serves as a versatile and powerful tool for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly at the C6-bromo position, provide researchers with a reliable platform for the design and synthesis of novel molecules. By leveraging established protocols, such as the Suzuki-Miyaura cross-coupling, scientists can efficiently generate diverse libraries of benzofuran derivatives for screening in drug discovery programs, accelerating the journey toward new therapeutic agents.
References
-
Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. 2020. Available from: [Link]
-
LookChem. 6-Bromobenzofuran. Available from: [Link]
-
N-Ro Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2022. Available from: [Link]
- Al-Sanea, M. M., et al. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 2022.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Available from: [Link]
-
SpectraBase. 6-bromo-2,3-diphenyl-7-methylbenzofuran - Optional[FTIR] - Spectrum. Available from: [Link]
-
ChemChart. 6-bromo-2,3-dihydrobenzofuran (189035-22-1). Available from: [Link]
-
ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3- dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. Available from: [Link]
-
PubChem. 6-Bromo-3-methyl-2-hexanone. National Center for Biotechnology Information. Available from: [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
PubChem. 3-Methylbenzofuran. National Center for Biotechnology Information. Available from: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
-
NIST. Benzofuran. NIST Chemistry WebBook. Available from: [Link]
-
Purdue University. assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. Available from: [Link]
-
NIST. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST Chemistry WebBook. Available from: [Link]
-
NIST. Benzofuran, 2,3-dihydro-2,2,6-trimethyl-. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. 6-Bromo-3-methylbenzofuran | CymitQuimica [cymitquimica.com]
- 2. 6-BROMO-3-METHYLBENZOFURAN | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. 6-bromo-2,3-dihydrobenzofuran (189035-22-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. rsc.org [rsc.org]
- 6. 6-Bromo-3-methyl-2-hexanone | C7H13BrO | CID 13551528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
